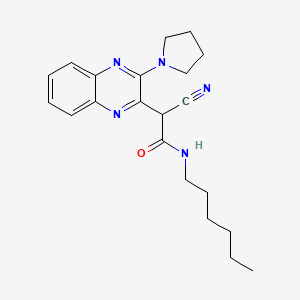
2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, pyrrolidine, and hexylamine. The reaction conditions may involve:
Step 1: Formation of the quinoxaline core through condensation reactions.
Step 2: Introduction of the pyrrolidine moiety via nucleophilic substitution.
Step 3: Attachment of the hexyl group through alkylation reactions.
Step 4: Final cyano group introduction using cyanation reagents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyrrolidine and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoxaline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
相似化合物的比较
Similar Compounds
- 2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
- 2-CYANO-N-HEXYL-2-(3-PIPERIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
- 2-CYANO-N-HEXYL-2-(3-MORPHOLIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE
Uniqueness
2-CYANO-N-HEXYL-2-(3-PYRROLIDIN-1-YL-QUINOXALIN-2-YL)-ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C21H27N5O |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
2-cyano-N-hexyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C21H27N5O/c1-2-3-4-7-12-23-21(27)16(15-22)19-20(26-13-8-9-14-26)25-18-11-6-5-10-17(18)24-19/h5-6,10-11,16H,2-4,7-9,12-14H2,1H3,(H,23,27) |
InChI 键 |
GVYUAJWHAXPHER-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



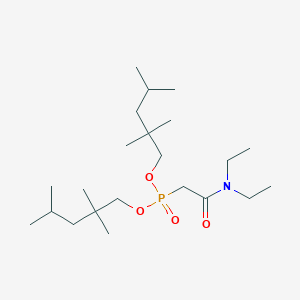
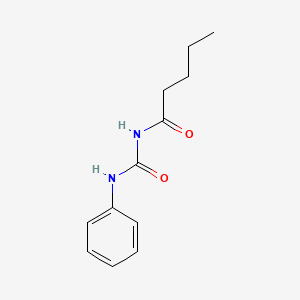

![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)
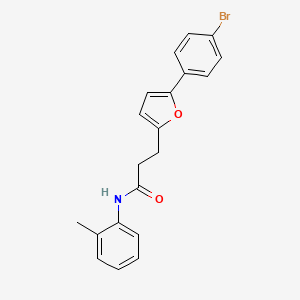
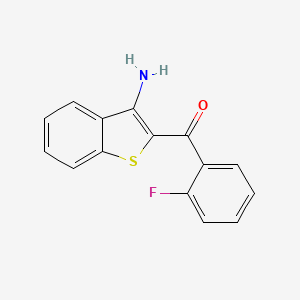

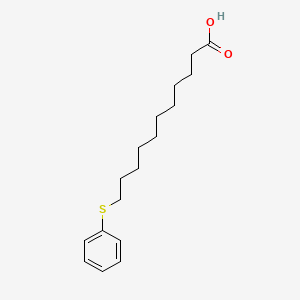

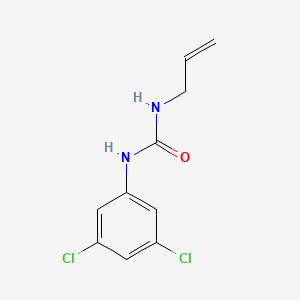
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)


